molecular formula C13H14O2 B13893133 2-(1-Hexynyl)benzoic acid

2-(1-Hexynyl)benzoic acid

Cat. No.: B13893133
M. Wt: 202.25 g/mol
InChI Key: SOVPOMRAGXHBFS-UHFFFAOYSA-N
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Description

2-(1-Hexynyl)benzoic acid is a benzoic acid derivative featuring a terminal alkynyl group (C≡C-CH₂-CH₂-CH₂-CH₂-) at the 2-position of the aromatic ring. The hexynyl substituent introduces unique electronic and steric properties due to the sp-hybridized carbon in the alkyne, which is electron-withdrawing via induction. This structural motif enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2).

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-hex-1-ynylbenzoic acid

InChI

InChI=1S/C13H14O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-4H2,1H3,(H,14,15)

InChI Key

SOVPOMRAGXHBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hexynyl)benzoic acid typically involves the reaction of benzoic acid derivatives with hexynyl reagents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated benzoic acid derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Solvents like dichloromethane are often used to dissolve the reactants, and the reaction mixture is typically stirred under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hexynyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hexynyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Hexynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Key substituents in benzoic acid derivatives:

  • 2-Methylbenzoic acid (o-toluic acid): A simple alkyl substituent (CH₃) that is electron-donating via hyperconjugation, slightly reducing acidity (pKa ~3.9) compared to benzoic acid .
  • 2-Benzoylbenzoic acid: Features a benzoyl group (C₆H₅-C=O), which is strongly electron-withdrawing, significantly lowering pKa (~2.8) and enhancing reactivity in esterification or amidation reactions .
  • 2-(Sulfooxy)benzoic acid: Contains a sulfonate ester group, increasing hydrophilicity and acidity (pKa <2) due to the electron-withdrawing sulfonic moiety .
  • 2-(1-Hexynyl)benzoic acid: The terminal alkyne provides moderate electron-withdrawing effects, likely resulting in a pKa between 3.5–4.0. Its long alkyl chain contributes to increased hydrophobicity compared to shorter alkynyl analogs.
Table 1: Comparative Properties of Benzoic Acid Derivatives
Compound Substituent Molecular Weight (g/mol) pKa Solubility (Water) Key Applications
Benzoic acid -H 122.12 4.20 Moderate Food preservative, synthesis
2-Methylbenzoic acid -CH₃ 136.15 ~3.90 Low Pharmaceuticals, dyes
2-Benzoylbenzoic acid -C(=O)C₆H₅ 226.23 ~2.80 Very low Polymer intermediates
This compound -C≡C-(CH₂)₄CH₃ 204.26 ~3.70* Very low Organic synthesis (hypothesized)
2-(Sulfooxy)benzoic acid -O-SO₃H 218.18 <2.00 High Detergents, metabolites

*Estimated based on electronic effects of substituents.

Hydrogen Bonding and Crystallography

The carboxylic acid group forms strong hydrogen bonds, influencing crystal packing. Alkynyl substituents, as in this compound, may disrupt hydrogen-bonding networks due to steric bulk, leading to less dense crystalline structures compared to derivatives like 2-methylbenzoic acid . In contrast, sulfonated or hydroxylated analogs (e.g., 2-(sulfooxy)benzoic acid) form extensive hydrogen-bonded networks, enhancing solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Hexynyl)benzoic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling reactions between benzoic acid derivatives and alkynyl groups. For example, Sonogashira coupling under palladium catalysis is widely used. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd). Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) . Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can enhance yield and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the alkyne proton (δ 1.8–2.1 ppm) and benzoic acid carbonyl (δ 170–175 ppm).
  • IR : Stretching frequencies for -C≡C- (~2100 cm1^{-1}) and -COOH (2500–3300 cm1^{-1}) validate functional groups.
  • UV-Vis : Conjugation between the alkyne and aromatic ring generates distinct absorption bands (λ~260–280 nm) .

Q. How is purity assessed for this compound in post-synthetic workflows?

  • Methodology : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water mobile phase) detects impurities. Melting point analysis (e.g., 139–140°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for validation .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic properties of this compound?

  • Methodology : X-ray crystallography combined with graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonded motifs. The carboxylic acid group forms dimeric R22_2^2(8) motifs, while alkyne-π interactions may stabilize crystal packing. Solvent selection (polar vs. nonpolar) directly impacts polymorphism .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate NMR and IR data with computational tools (DFT calculations for predicted spectra). For ambiguous peaks, isotopic labeling (e.g., 2^2H or 13^13C-enriched samples) or 2D NMR (COSY, HSQC) clarifies connectivity. Conflicting UV-Vis data may require pH-dependent studies to assess protonation effects .

Q. How do steric and electronic effects of the hexynyl group impact reactivity in downstream applications?

  • Methodology : Compare reaction kinetics of this compound with non-alkynyl analogs. For example, the alkyne’s electron-withdrawing effect accelerates nucleophilic aromatic substitution but may hinder esterification. Steric hindrance from the hexynyl group reduces cycloaddition yields, requiring bulky base catalysts (e.g., DBU) .

Q. What experimental designs mitigate byproduct formation during functionalization of this compound?

  • Methodology : Use Design of Experiments (DoE) to optimize parameters:

  • Temperature : Lower temperatures (0–25°C) reduce alkyne dimerization.
  • Catalyst : Pd/Cu systems minimize undesired Glaser coupling.
  • Protecting groups : Temporary silyl protection of the alkyne prevents side reactions during carboxylate derivatization .

Data Analysis and Contradiction Management

Q. How are discrepancies in biological activity data for this compound derivatives addressed?

  • Methodology : Reproducibility studies under standardized conditions (e.g., fixed pH, temperature) isolate confounding variables. Meta-analysis of IC50_{50} values across cell lines identifies structure-activity trends. Conflicting enzyme inhibition data may arise from assay interference (e.g., thiol reactivity), requiring orthogonal validation via isothermal titration calorimetry (ITC) .

Q. What role does computational modeling play in predicting the physicochemical properties of this compound?

  • Methodology : Molecular dynamics simulations predict solubility and logP values, while density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Discrepancies between experimental and computed pKa values (e.g., ~2.8 vs. 3.1) are resolved using implicit solvent models (SMD) .

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